molecular formula C18H18N4O2 B7156902 N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B7156902
M. Wt: 322.4 g/mol
InChI Key: ZPJNRBOFBJVPAS-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-16-7-2-4-13(10-16)8-9-19-18(23)15-6-3-5-14(11-15)17-20-12-21-22-17/h2-7,10-12H,8-9H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJNRBOFBJVPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC(=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-(1H-1,2,4-triazol-5-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, anticancer, and enzyme inhibitor agent.

    Agrochemicals: It can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.

    Material Science: It serves as a building block for the development of new functional materials such as polymers and metal-organic frameworks.

    Biological Studies: It is used in studies related to its interaction with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects such as antifungal or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-3-yl)benzamide: Similar structure but with a different position of the triazole ring.

    N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,3-triazol-5-yl)benzamide: Similar structure but with a different triazole ring system.

    N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-4-yl)benzamide: Similar structure but with a different position of the triazole ring.

Uniqueness

N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs

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